molecular formula C9H14O4 B6146105 3-(methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid CAS No. 92939-68-9

3-(methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B6146105
CAS No.: 92939-68-9
M. Wt: 186.2
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Description

3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid is a synthetic organic compound characterized by its cyclobutane ring structure with a methoxycarbonyl group and a carboxylic acid functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,2-dimethylcyclobutane-1-carboxylic acid as the starting material.

  • Methoxycarbonylation Reaction: The carboxylic acid group is converted to a methoxycarbonyl group through a methoxycarbonylation reaction. This involves treating the starting material with methanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) under reflux conditions.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: The methoxycarbonyl group can be reduced to a methanol group using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Carbon dioxide and water.

  • Reduction: Methanol.

  • Substitution: Amides, esters, or other substituted carboxylic acids.

Scientific Research Applications

3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid finds applications in various fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific diseases.

  • Industry: It is utilized in the production of polymers and other materials with unique properties.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. For example, in biochemical studies, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-(Methoxycarbonyl)phenylboronic acid

  • 2,2-Dimethylcyclobutane-1-carboxylic acid

  • 3-Methoxycarbonylphenylboronic acid

Uniqueness: 3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct chemical properties compared to linear or aromatic compounds. Its combination of functional groups allows for diverse chemical reactions and applications.

Properties

CAS No.

92939-68-9

Molecular Formula

C9H14O4

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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